molecular formula C10H13NO B8521446 5-(Pyridin-3-yl)pent-4-en-2-ol CAS No. 252870-64-7

5-(Pyridin-3-yl)pent-4-en-2-ol

Cat. No.: B8521446
CAS No.: 252870-64-7
M. Wt: 163.22 g/mol
InChI Key: CTDCTCRYABYUIF-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)pent-4-en-2-ol is a pyridine derivative characterized by a pent-4-en-2-ol chain attached to the pyridine ring at the 3-position. The compound combines the aromaticity of pyridine with the reactivity of an alkenol moiety, making it a versatile intermediate in pharmaceutical and materials science research.

Properties

CAS No.

252870-64-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-pyridin-3-ylpent-4-en-2-ol

InChI

InChI=1S/C10H13NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h2-3,5-9,12H,4H2,1H3

InChI Key

CTDCTCRYABYUIF-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CC1=CN=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

a. 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine

  • Structure : Features a pyridine core with chloro and substituted phenyl groups, enhancing steric bulk and electronic complexity.
  • Synthesis : Utilizes palladium-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂, CuI) for introducing ethynyl substituents .
  • Key Differences : Unlike 5-(Pyridin-3-yl)pent-4-en-2-ol, this compound lacks a hydroxyl group but includes halogen and aromatic substituents, which may improve binding affinity in drug-receptor interactions .

b. 5-(Dimethylamino)pent-2-en-1-ol

  • Structure: Substitutes the pyridine ring with a dimethylamino group, altering electronic properties (electron-donating vs. electron-withdrawing).
  • Applications : Used in pharmaceuticals and advanced materials due to its reactivity and selectivity. The absence of an aromatic ring reduces conjugation effects compared to the target compound .

c. 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

  • Structure : Combines a methoxy-substituted phenyl group with a pyridin-3-ol moiety.
  • Electronic Effects: The methoxy group enhances solubility and steric hindrance, contrasting with the alkenol chain in the target compound, which may prioritize hydrophilicity .

Functional Group Variations

Compound Name Molecular Formula Key Substituents Synthesis Method Yield Applications
This compound (Target) C₁₀H₁₃NO Pyridin-3-yl, pent-4-en-2-ol Not reported N/A Inferred: Catalysis, Drug Design
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol C₈H₇FN₂O Fluoropyridine, propargyl alcohol Sonogashira coupling ~70% Bioactive intermediates
5-(Dimethylamino)pent-2-en-1-ol C₇H₁₅NO Dimethylamino, alkenol Amination of alkenols N/A Pharmaceuticals, Materials
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ Chlorophenyl, methoxy, pyridinol Suzuki-Miyaura coupling N/A Kinase inhibitors

Electronic and Steric Effects

  • Pyridine vs. Cyclopentene: describes a cyclopentenyl-substituted pentenol, which lacks aromaticity.
  • Substituent Impact: Fluorine () and chlorine () substituents increase electronegativity and metabolic stability, whereas the target compound’s alkenol chain may prioritize conformational flexibility .

Research Findings and Trends

  • Biological Activity: Pyridine derivatives with hydroxyl groups (e.g., ’s 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol) show promise in enzyme inhibition, suggesting the target compound could be explored for similar applications .
  • Material Science: The alkenol chain in the target compound may enable polymerization or cross-linking, analogous to the applications of 5-(Dimethylamino)pent-2-en-1-ol in advanced materials .

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